molecular formula C9H8BrNO2S B3126255 ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate CAS No. 332099-35-1

ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Cat. No. B3126255
M. Wt: 274.14 g/mol
InChI Key: KSONMHNRMJQMFE-UHFFFAOYSA-N
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Description

Ethyl 2-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate is an important raw material in organic synthesis . It is a solid substance with a molecular weight of 274.14 .


Synthesis Analysis

The compound can be synthesized using 2-thiophene formaldehyde and diazomethane ethyl ester as raw materials under normal temperature conditions . Another method involves starting with 4H-thiazole[3,2-B]pyrrole-5-carboxylic acid and reacting it with ethanol to produce the compound .


Molecular Structure Analysis

The InChI code for the compound is 1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-5(11-6)4-8(10)14-7/h3-4,11H,2H2,1H3 . This indicates the molecular structure of the compound.


Physical And Chemical Properties Analysis

The compound is sparingly soluble in water . It should be stored in a cool place, with the container kept tightly closed in a dry and well-ventilated place . The compound has a melting point of 131-132°C .

Scientific Research Applications

Synthesis and Chemical Properties

Ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate has been a subject of research mainly in the field of organic chemistry, particularly in the synthesis of heterocyclic compounds. For instance, Gálvez and Garcia (1984) described the preparation of ethyl 4-(2-bromoethyl)thieno[2,3-b]pyrrole-5-carboxylate, showcasing its role in the synthesis of haloethylthienopyrroles (Gálvez & Garcia, 1984). Furthermore, Torosyan et al. (2020) reported the acylation of 4-substituted 4H-thieno[3,2-b]pyrrole-5-carbohydrazides, which highlights the compound's utility in creating derivatives with potential applications in various fields (Torosyan et al., 2020).

Applications in Heterocyclic Chemistry

The compound plays a significant role in the development of new heterocyclic systems. For example, Torosyan et al. (2018) synthesized a series of N-substituted 4H-thieno[3,2-b]pyrrole-5-carboxylic acids and their imidazolyl derivatives, demonstrating its versatility in creating complex molecular structures (Torosyan et al., 2018). Similarly, Ergun et al. (2014) reported the synthesis of 5-oxo-N-phenyl-5,6-dihydro-4H-thieno[3,2-b]pyrrole-4-carboxamide, further illustrating the compound’s potential in the creation of novel fused heterocycles (Ergun et al., 2014).

Potential Industrial Applications

The research on ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate also touches on its potential industrial applications. Rong-xin (2011) synthesized ethyl 4-bromo-5-nitro-1H-pyrrole-2-carboxylate, a compound structurally related to ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate, showcasing a method suitable for industrial production (Rong-xin, 2011).

Safety And Hazards

The compound is labeled with the GHS07 pictogram, indicating that it can cause serious eye irritation and may cause respiratory irritation . Precautionary measures include avoiding dust formation, avoiding breathing mist, gas or vapors, avoiding contact with skin and eyes, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

properties

IUPAC Name

ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO2S/c1-2-13-9(12)6-3-7-8(11-6)5(10)4-14-7/h3-4,11H,2H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KSONMHNRMJQMFE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(N1)C(=CS2)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

ethyl 3-bromo-4H-thieno[3,2-b]pyrrole-5-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
T Hirayama, M Okaniwa, T Imada, A Ohashi… - Bioorganic & medicinal …, 2013 - Elsevier
Centromere-associated protein-E (CENP-E), a mitotic kinesin that plays an important role in mitotic progression, is an attractive target for cancer therapeutic drugs. For the purpose of …
Number of citations: 30 www.sciencedirect.com
N Shefer, S Rozen - The Journal of Organic Chemistry, 2011 - ACS Publications
An efficient transformation of the sulfur atoms to the sulfonyl group in a range of thienopyrroles was achieved by using the HOF·CH 3 CN complex. Mild conditions, high yields, and easy …
Number of citations: 17 pubs.acs.org
平山孝治 - 2017 - kyoto-phu.repo.nii.ac.jp
我々の体内に無数に存在する正常な細胞は, 生命維持のために必要な場合や損傷などに対する修復・再生が必要な場合を除き, 不必要な細胞増殖が起こらないよう様々な調節機構によって制御され…
Number of citations: 4 kyoto-phu.repo.nii.ac.jp

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